Fmoc-Leu-Gly-OH, or N-(9-fluorenylmethoxycarbonyl)-L-leucine-L-glycine, is a dipeptide that serves as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal with mild bases. This compound is classified as an amino acid derivative and is utilized primarily in the field of organic chemistry and biochemistry for synthesizing peptides and proteins.
Fmoc-Leu-Gly-OH can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. It belongs to the class of Fmoc-protected amino acids, which are crucial for constructing polypeptides in a controlled manner. The compound consists of two amino acids: leucine and glycine, linked by a peptide bond.
The synthesis of Fmoc-Leu-Gly-OH typically employs solid-phase peptide synthesis techniques. In this method, the first amino acid (in this case, Fmoc-leucine) is covalently attached to an insoluble resin. Subsequent amino acids are added stepwise, with the Fmoc group being removed at each step to allow for further coupling.
The molecular structure of Fmoc-Leu-Gly-OH features:
Fmoc-Leu-Gly-OH participates in various chemical reactions typical of amino acids and peptides:
The coupling reactions are generally monitored using analytical techniques such as HPLC to ensure high yields and purity of the final product.
The mechanism of action for Fmoc-Leu-Gly-OH primarily involves its role as a building block in peptide synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reagents.
Relevant data from studies indicate that maintaining appropriate pH levels during synthesis is crucial for minimizing side reactions that can lead to impurities.
Fmoc-Leu-Gly-OH finds extensive application in scientific research:
Fmoc-Leu-Gly-OH (CAS 82007-05-4) serves as a critical dipeptide building block in Fmoc/tBu-based SPPS, particularly for constructing sequences requiring controlled hydrophobicity. Its leucine residue provides steric bulk that moderates chain aggregation, while the glycine terminus offers conformational flexibility. This balance is essential for synthesizing complex peptides, such as those in cancer therapeutics and protein engineering, where precise folding is required [1]. The Fmoc group enables orthogonality in tBu strategies, allowing acidic cleavage without compromising side-chain protections. Its amphiphilic nature (hydrophobic leucine and hydrophilic glycine) further supports the synthesis of structurally diverse peptides, including self-assembling biomaterials like pH-sensitive membranes or hydrogels [3].
The glycine residue in Fmoc-Leu-Gly-OH is susceptible to over-acylation and side reactions during SPPS, especially in Gly-rich sequences. To mitigate this, Dmb (2,4-dimethoxybenzyl) protection is employed via the derivative Fmoc-Leu-(Dmb)Gly-OH (CAS 1446752-61-9). This sterically hindered group:
The Dmb group is quantitatively removed during standard TFA cleavage, regenerating native glycine without additional steps [2] [10]. Table 1 compares coupling methods for protected and unprotected variants:
Table 1: Coupling Efficiency of Fmoc-Leu-Gly-OH Derivatives
Derivative | Activation Reagent | Purity (HPLC) | Key Advantage |
---|---|---|---|
Fmoc-Leu-Gly-OH | HBTU/DIEA | ≥95% | Cost-effective |
Fmoc-Leu-(Dmb)Gly-OH | PyBOP®/DIPEA | ≥97.5% | Eliminates branching artifacts |
Fmoc-Leu-(Dmb)Gly-OH | DIPCDI/HOBt | ≥98% (TLC) | Reduces racemization risk |
Fmoc-Leu-Gly-OH (MW: 410.47 g/mol) is compatible with solution-phase synthesis for gram-scale manufacturing, enabling cost-effective production of peptide therapeutics. Its reversible solubility in both aqueous (pH-dependent) and organic solvents (e.g., DCM, THF) permits iterative chain extension without intermediate purification [3] [8]. Scalability is evidenced by commercial availability at multi-gram tiers:
This approach is pivotal for producing high-value peptides like histone fragments (e.g., 44-residue H3 peptides), where traditional SPPS is impractical [5].
Fmoc-Leu-(Dmb)Gly-OH functions as a backbone-protected dipeptide akin to pseudoprolines, disrupting β-sheet formation in aggregation-prone sequences. Its mechanism involves:
In histone H4 tail synthesis (sequence: SGRGKGGKGLGKGG), incorporating Fmoc-Leu-(Dmb)Gly-OH reduced branched byproducts from 30% to <5% by preventing Dbz over-acylation [5]. Similarly, it enables synthesis of β-sheet-rich motifs like amyloid analogs, where unmodified Fmoc-Leu-Gly-OH promotes fibril formation but Dmb protection delays premature assembly [3].
Table 2: Economic Comparison of Scale-Up Methods
Parameter | SPPS (Fmoc-Leu-Gly-OH) | Solution-Phase (Fmoc-Leu-Gly-OH) |
---|---|---|
Scale Limit | ≤1g | >25g |
Cost per gram | $500 | $80–100 |
Typical Yield | 70–85% | 90–95% |
Key Application | Research peptides | Drug development |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6